molecular formula C11H8ClN B231300 chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile

chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile

Cat. No. B231300
M. Wt: 189.64 g/mol
InChI Key: JIOKTJJUKXZRGS-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile, also known as CDDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways and the modulation of gene expression. It has been shown to regulate the activity of transcription factors, such as NF-κB and AP-1, and to modulate the expression of various cytokines and chemokines.
Biochemical and Physiological Effects:
chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as macrophages and T cells. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in tumor cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile is its high solubility in organic solvents, which makes it easy to handle in laboratory experiments. It is also relatively stable and has a long shelf life. However, one of the limitations of chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile is its high reactivity, which can make it difficult to control in some experiments.

Future Directions

There are many potential future directions for research on chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile. One area of interest is the development of new methods for synthesizing chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile. Additionally, there is interest in the development of new therapeutic agents based on chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile and related compounds, particularly for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile involves the reaction of 2,3-dihydro-1H-inden-1-one with chloroacetonitrile in the presence of a base catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

Chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to modulate the immune system and regulate cell growth and differentiation.

properties

Product Name

chloro(2,3-dihydro-1H-inden-1-ylidene)acetonitrile

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

(2Z)-2-chloro-2-(2,3-dihydroinden-1-ylidene)acetonitrile

InChI

InChI=1S/C11H8ClN/c12-11(7-13)10-6-5-8-3-1-2-4-9(8)10/h1-4H,5-6H2/b11-10-

InChI Key

JIOKTJJUKXZRGS-KHPPLWFESA-N

Isomeric SMILES

C1C/C(=C(\C#N)/Cl)/C2=CC=CC=C21

SMILES

C1CC(=C(C#N)Cl)C2=CC=CC=C21

Canonical SMILES

C1CC(=C(C#N)Cl)C2=CC=CC=C21

Origin of Product

United States

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